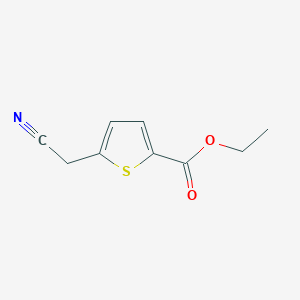

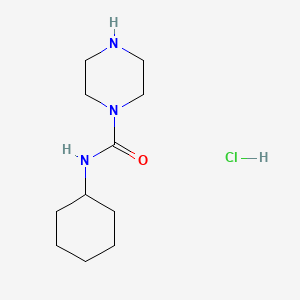

N-cyclohexylpiperazine-1-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexylpiperazine-1-carboxamide hydrochloride is a compound that has been studied for its potential in various pharmaceutical applications. It is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical and pharmacokinetic properties of drug molecules .

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in several studies. For instance, the asymmetric synthesis of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, a compound with a similar structure, has been achieved using Davis-Ellmann-type sulfonamide chemistry. This method allowed for the separation of enantiomers and the determination of the more active R-configuration . Additionally, the synthesis of 1-hydroxypiperazine dihydrochloride has been reported, which was then applied to the creation of new pyridone carboxylic acid antibacterial agents .

Molecular Structure Analysis

The molecular structure of N-cyclohexylpiperazine-1-carboxamide hydrochloride is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is known to be a key feature in compounds with potential biological activity. The presence of the cyclohexyl group and the carboxamide moiety may influence the compound's interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For example, the cyclization of α-(N-acyl-hydroxyamino) acid esters with ammonia or hydroxylamine can lead to the formation of imidazolidine-4-one derivatives and 2,5-piperazinedione derivatives . Moreover, piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the reactivity of the piperazine moiety in catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexylpiperazine-1-carboxamide hydrochloride would be influenced by its functional groups. The piperazine ring imparts basicity to the molecule, while the carboxamide group can engage in hydrogen bonding, affecting solubility and stability. The cyclohexyl group may contribute to the lipophilicity of the compound. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent .

Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

N-cyclohexylpiperazine-1-carboxamide hydrochloride's crystal structure was studied, revealing its potential for forming various molecular arrangements. The study showed that it forms infinite chains and a two-dimensional network structure, indicating its utility in crystallography and materials science (Chebbi, Ben Smail, & Zid, 2016).

2. Potential in Antiviral Applications

Research has suggested that derivatives of N-cyclohexylpiperazine, such as PB28, show promise in antiviral applications, particularly against COVID-19. This derivative demonstrated more activity than hydroxychloroquine without interacting with cardiac proteins (Colabufo et al., 2020).

3. Chemical Rearrangement Studies

N-cyclohexylpiperazine-1-carboxamide hydrochloride has been involved in studies related to chemical rearrangements. These studies contribute to the broader understanding of chemical reactions and molecular transformations (Bischoff, Schroeder, & Gründemann, 1982).

4. Design of Novel Antidepressants

This compound has been a part of the development and synthesis of novel antidepressants, particularly as a structure influencing 5-HT3 receptor antagonists. Such research helps in the discovery of new therapeutic agents for mental health treatments (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

5. Antimycobacterial Activity

Studies have involved N-cyclohexylpiperazine-1-carboxamide hydrochloride in the synthesis of compounds with significant antimycobacterial activity. This opens pathways for new treatments against mycobacterial infections, such as tuberculosis (Zítko et al., 2013).

6. Role in Developing Mosquito Repellents

Research indicates its potential role in the development of mosquito repellents. By understanding the structural properties of N-cyclohexylpiperazine-1-carboxamide hydrochloride, novel repellents can be synthesized (Katritzky et al., 2010).

Propiedades

IUPAC Name |

N-cyclohexylpiperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h10,12H,1-9H2,(H,13,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNALIFPEFKYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)